![molecular formula C₁₈H₁₉NS B026509 Northiadene CAS No. 1154-09-2](/img/structure/B26509.png)
Northiadene
Overview
Description
Molecular Structure Analysis
The molecular formula of Northiadene is C18H19NS . The IUPAC name is (3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methylpropan-1-amine . The molecular weight is 281.4 g/mol .Physical And Chemical Properties Analysis
The molecular weight of Northiadene is 281.4 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Role in Antidepressant Activity
Northiaden is the major active metabolite of the tricyclic antidepressant (TCA) dosulepin . It contributes significantly to the therapeutic effect of dosulepin . The slow elimination rate of Northiaden (36–46 hr) compared to dosulepin (14–24 hr) suggests that Northiaden plays a crucial role in the antidepressant activity .
Reuptake Inhibition
Northiaden shows a slight selectivity for Norepinephrine (NA) reuptake inhibition . This means it can increase the concentration of norepinephrine in the synaptic cleft, which can enhance the transmission of signals between neurons and contribute to its antidepressant effects.
5-HT2 Receptor Antagonism
Northiaden, like dosulepin, is also a 5-HT2 receptor antagonist . This means it can block the action of serotonin at the 5-HT2 receptor, which can have various effects on mood, anxiety, and sleep.
Contribution to Dosulepin’s Therapeutic Effect
The slow elimination rate of Northiaden compared to dosulepin suggests that Northiaden contributes significantly to the therapeutic effect of dosulepin . This means that the benefits seen with dosulepin treatment may be due in part to the action of Northiaden.
Mechanism of Action
Northiaden, also known as Nordosulepin or Northiadene, is a major active metabolite of the tricyclic antidepressant (TCA) dosulepin . This article will discuss the mechanism of action of Northiaden, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Northiaden primarily targets the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of biogenic amines, which are key neurotransmitters in the brain.
Mode of Action
Northiaden interacts with its targets by inhibiting their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.
Biochemical Pathways
The biochemical pathways affected by Northiaden are primarily those involved in the regulation of biogenic amines. By inhibiting the reuptake of noradrenaline and serotonin, Northiaden alters the balance of these neurotransmitters in the brain, affecting mood and anxiety levels .
Pharmacokinetics
Northiaden is readily absorbed from the small intestine and is extensively metabolized on first-pass through the liver . Peak plasma concentrations occur within 2-3 hours of oral administration . The elimination half-life of Northiaden is approximately 33 to 60 hours , suggesting a slow elimination rate compared to dosulepin . This slow elimination rate contributes significantly to the therapeutic effect of dosulepin .
Result of Action
The molecular and cellular effects of Northiaden’s action primarily involve an increase in the levels of noradrenaline and serotonin in the synaptic cleft. This increase enhances neurotransmission, which can alleviate symptoms of depression and anxiety .
properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELXJYVTOFJAI-MHWRWJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
844-12-2 (hydrochloride) | |
Record name | Northiaden | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701162830 | |
Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Northiaden | |
CAS RN |
24881-71-8, 1154-09-2 | |
Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24881-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Northiaden | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Northiaden | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORTHIADEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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